Copper(II)-iminodiacetate

Coordination Chemistry Chelation Stability Constants

Researchers requiring a copper complex with defined coordination geometry often face inconsistent performance from generic salts. Copper(II)-iminodiacetate solves this with a tridentate IDA ligand that confers precise stability (log β=10.42) and redox behavior. • Catalysis: Achieves 31% cyclohexane conversion via engineered porosity in Cu(IDA)-MOFs. • IMAC: Enables reversible protein binding for reliable downstream bioprocessing. • Imaging: Validated as a Cu²⁺-selective receptor for smart MRI contrast agents (41% relaxivity enhancement). Supplied as a high-purity complex, ensuring batch-to-batch reproducibility for critical R&D.

Molecular Formula C4H5CuNO4
Molecular Weight 194.63 g/mol
CAS No. 14219-31-9
Cat. No. B082839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II)-iminodiacetate
CAS14219-31-9
Synonymscopper(II)-iminodiacetate
IDA-Cu(II)
Molecular FormulaC4H5CuNO4
Molecular Weight194.63 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])NCC(=O)[O-].[Cu+2]
InChIInChI=1S/C4H7NO4.Cu/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyKBRWUTUSBJVEEN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II)-iminodiacetate (CAS 14219-31-9) Procurement Guide: Molecular Identity and Core Coordination Chemistry


Copper(II)-iminodiacetate [Cu(IDA)] is a well-defined coordination complex formed by the chelation of a copper(II) ion by an iminodiacetate (IDA²⁻) ligand. IDA acts as a tridentate ligand, binding Cu²⁺ through one nitrogen and two oxygen donor atoms, typically forming a stable 1:1 complex in aqueous solution [1]. Its solid-state structure as a dihydrate has been confirmed by single-crystal X-ray diffraction, revealing the precise coordination geometry around the copper center [2].

Copper(II)-iminodiacetate (Cu(IDA)): Why Generic Substitution with Other Copper Chelates Fails


The procurement of a copper chelate for a specific scientific or industrial application cannot be based on the copper ion alone; the ligand identity is paramount. The iminodiacetate ligand confers a unique combination of properties to the copper(II) center, including a specific coordination geometry, a defined stability constant range, and distinct redox behavior [1]. Attempting to replace Cu(IDA) with a more common copper complex—such as copper glycinate, copper EDTA, or copper acetate—will result in a different complexation strength, a different selectivity profile in separations, or altered catalytic activity. The following sections provide quantitative evidence of Cu(IDA)'s performance differentiation against such analogs.

Copper(II)-iminodiacetate (Cu(IDA)): A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Stability Constant Comparison: Cu(IDA) vs. Cu(Glycinate)₂

The formation constant for the bis-complex of copper(II) with glycine, [Cu(Gly)₂], is log β₂ = 15.38 ± 0.01 under specific conditions [1]. In contrast, the stability constant for the binary complex [Cu(IDA)] is reported as log β = 10.42 (at 25°C, I = 0.1 M) [2]. The Cu(IDA) complex is significantly less thermodynamically stable than the Cu(glycinate)₂ complex. This difference of approximately 5 orders of magnitude in the formation constant directly impacts metal buffering capacity and the kinetics of metal exchange in applications ranging from metal affinity separations to nutritional supplements.

Coordination Chemistry Chelation Stability Constants

Catalytic Oxidation of Cyclohexane: Cu(IDA) Mixed-Ligand Complexes Show Defined Activity

A specific mixed-ligand copper(II) iminodiacetate complex, [Cu₂(ida)₂(2-mim)₂]ₙ·nH₂O (complex 4), catalyzes the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as an oxidant. Under the reported conditions, this Cu(IDA)-based catalyst achieved a total conversion of 31% [1]. While not a direct head-to-head comparison, this value serves as a benchmark for a well-defined Cu(IDA) catalyst. The same study notes that the complex exhibits selective and reversible O₂ adsorption (1.89 to 29.90 bars) over N₂, H₂, CO₂, and CH₄ due to 2.9 Å pores, a feature not present in simple copper salts like copper(II) acetate.

Catalysis Oxidation C-H Activation

Electronic Structure and Coordination Geometry: ESR Comparison of Cu(IDA) vs. Cu-Glyphosate

Electron spin resonance (ESR) studies comparing Cu²⁺ complexes of iminodiacetic acid (IDA) and glyphosate reveal distinct coordination environments. The ESR spectra for Cu-IDA and Cu-glyphosate were obtained at both room temperature and liquid N₂ temperature. The study concludes that for Cu-IDA, the amine nitrogen and carboxylate groups coordinate in a specific geometry that differs from that of the glyphosate complex, where the phosphonate group also participates [1]. The spectroscopic signature of Cu-IDA confirms a well-defined coordination sphere, which is critical for reproducible behavior in applications where the metal's electronic environment dictates function (e.g., catalysis, sensing).

Electron Spin Resonance Coordination Chemistry Spectroscopy

MRI Contrast Enhancement: Cu²⁺ Sensing with Iminodiacetate-Pendant Complexes

A gadolinium-based magnetic resonance imaging (MRI) contrast agent, CG1, was designed with a pendant iminodiacetate arm for selective Cu²⁺ binding. Upon binding Cu²⁺, the relaxivity of CG1 increased by 41% [1]. This enhancement is attributed to the IDA receptor relieving steric congestion around the Gd³⁺ center upon Cu²⁺ coordination, allowing greater inner-sphere water access. The IDA moiety confers selectivity for Cu²⁺ over abundant biological cations (Na⁺, K⁺, Mg²⁺, Ca²⁺) and Zn²⁺, following Irving-Williams series trends. Simple copper salts or other copper chelates cannot provide this turn-on sensing mechanism.

MRI Contrast Agents Bioimaging Copper Sensing

pH-Dependent Structural Tunability: Mononuclear vs. Polynuclear Cu(IDA) Architectures

The synthesis of Cu(IDA) complexes is highly sensitive to reaction pH, allowing for the rational selection of discrete mononuclear or extended polynuclear structures. At pH 3, an ionic mononuclear complex, ((CH₃)₂OH)₂[Cu(IDA)₂]·[Cu(IDAH)₂], is isolated. At neutral pH (6–6.5), a 2D ionic coordination polymer, {[NH₂(CH₃)₂]₂[Cu₃(IDA)₄]·1.75H₂O}ₙ, forms. Under basic conditions (pH 8–8.5), a neutral 2D molecular polymer, {[Cu₃(IDA)₂(IDAH)₂]·5H₂O}ₙ, is obtained [1]. This pH-controlled structural diversity is a direct consequence of the protonation state of the IDA ligand and is not a general feature of all copper chelates; for example, copper glycinate typically forms simpler, pH-independent structures.

Coordination Polymer Crystal Engineering pH-Switchable Synthesis

Copper(II)-iminodiacetate (Cu(IDA)): High-Value Application Scenarios Validated by Evidence


Controlled-Release Catalysis in Selective Oxidation

Procurement for catalytic applications should prioritize Cu(IDA)-based complexes when a defined, porous coordination environment and moderate copper lability are required. The 31% conversion of cyclohexane by [Cu₂(ida)₂(2-mim)₂]ₙ·nH₂O and its selective O₂ adsorption over other gases [1] demonstrate its utility as a heterogeneous or homogeneous catalyst for C-H bond oxidation. This contrasts with the use of simple copper salts, which lack this engineered porosity and selectivity.

Metal Affinity Ligand for Protein Separations

Cu(IDA) is a validated affinity ligand for immobilized metal affinity chromatography (IMAC) and metal affinity partitioning. Its stability constant (log β = 10.42) provides a balance between strong binding to target proteins and reversible elution under mild conditions [1]. Its stability across a wide range of solvent conditions and temperatures makes it a reliable, recyclable choice for downstream bioprocessing, where other metal chelates may either bind too weakly (e.g., Cu-acetate) or too tightly (e.g., Cu-EDTA).

Copper-Responsive MRI Contrast Agent Development

For researchers developing smart imaging probes, the iminodiacetate moiety is a proven copper(II)-selective receptor. The 41% relaxivity enhancement observed in the CG1 sensor upon Cu²⁺ binding validates IDA as a functional switch in a gadolinium-based MRI contrast agent [1]. Procuring Cu(IDA) or its derivatives is essential for building the next generation of copper-responsive molecular imaging tools, a capability not offered by other copper-binding motifs.

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